![molecular formula C23H38O2 B1150757 5-(Z-Heptadec-8-enyl)resorcinol CAS No. 52483-19-9](/img/structure/B1150757.png)
5-(Z-Heptadec-8-enyl)resorcinol
Overview
Description
5-(Z-Heptadec-8-enyl)resorcinol is a natural product of Ardisia, Myrsinaceae . It is a type of phenol compound and has a molecular weight of 346.555 . It appears as a powder .
Molecular Structure Analysis
The molecular formula of 5-(Z-Heptadec-8-enyl)resorcinol is C23H38O2 . The molecule contains a total of 63 bonds, including 25 non-H bonds, 7 multiple bonds, 15 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls .Physical And Chemical Properties Analysis
5-(Z-Heptadec-8-enyl)resorcinol is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Plant Growth Enhancement
Resorcinol, which includes 5-(Z-heptadec-8-enyl) resorcinol, has been studied for its effects on plant growth . In a study on tomato plants, it was found that resorcinol at a concentration of 0.1 μM/L significantly enhanced tomato seed germination and plant growth . This included increased shoot/root length and fresh/dry weights in tomato plants compared to controls .
Antioxidant Activity Improvement
The same study also found that resorcinol supplementation amplifies tomato chlorophyll contents, growth metabolites, and antioxidant enzyme activities, contributing to robust plant development . This suggests that 5-(Z-heptadec-8-enyl) resorcinol could potentially be used to improve the antioxidant activity in other plants as well .
Analytical Reference Material
5-(Z-heptadec-8-enyl) resorcinol is a natural product found in plants . It can be used as an analytical reference material . This means it can be used in scientific research to compare the properties of other substances with those of 5-(Z-heptadec-8-enyl) resorcinol .
Secondary Metabolite in Plants
This compound is a secondary metabolite of the plant, which means it is not essential for the plant’s survival . However, secondary metabolites often play important roles in plant defense, and studying them can provide insights into plant biology .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that this compound is a natural product of ardisia, myrsinaceae , and has been used in research and development for new drugs .
Result of Action
In vitro assays have shown that 5-(Z-heptadec-8-enyl) resorcinol exhibits cytotoxicity activity against human cancer cell lines . It showed no antimicrobial activities . More research is needed to fully understand the molecular and cellular effects of this compound’s action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-(Z-heptadec-8-enyl) resorcinol . .
properties
IUPAC Name |
5-[(E)-heptadec-8-enyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24)20-23(25)19-21/h9-10,18-20,24-25H,2-8,11-17H2,1H3/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSWQRFGZIJUCI-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=CC(=CC(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Heptadec-8-en-1-yl)benzene-1,3-diol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the potential of 5-(Z-heptadec-8-enyl)resorcinol as an anti-cancer agent based on the provided research?
A1: The research indicates that 5-(Z-heptadec-8-enyl)resorcinol exhibits cytotoxicity against human cancer cell lines. Specifically, it demonstrates a GI50 value of 2.14 × 10−4 mmol/ml []. This suggests that the compound may have potential as an anti-cancer agent, warranting further investigation into its mechanism of action and efficacy in various cancer models.
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